![molecular formula C13H13ClFN B3164708 c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride CAS No. 893649-06-4](/img/structure/B3164708.png)
c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis process of “c-(3’-Fluorobiphenyl-4-yl)methylamine hydrochloride” is not explicitly mentioned in the search results .Molecular Structure Analysis
The molecular structure of “c-(3’-Fluorobiphenyl-4-yl)methylamine hydrochloride” is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “c-(3’-Fluorobiphenyl-4-yl)methylamine hydrochloride” are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “c-(3’-Fluorobiphenyl-4-yl)methylamine hydrochloride” are not outlined in the search results .Scientific Research Applications
Anti-Inflammatory Activity
The synthesis and characterization of this compound have been investigated . It exhibits anti-inflammatory properties, which are crucial for managing pain and inflammation. Specifically, the compound 2-(2-hydroxyphenyl)-3-[2-(3-fluorobiphenyl-4-yl)] propan-amido-2,3-dihydro-1,3-oxazepine-4,7-dione demonstrated stronger anti-inflammatory activity than the standard drug flurbiprofen. In an in vivo study using egg-albumin-induced paw edema in rats, this compound effectively reduced inflammation .
Synthesis and Characterization
The compound is synthesized from the starting material 2-(3-Fluorobiphenyl-4-yl) propanehydrazide . Various reactions, including condensation with aldehydes and cyclization with CS2, lead to the formation of different derivatives. These structures are supported by FT-IR, 1H-NMR, and 13C-NMR analyses .
Other Potential Applications
While anti-inflammatory activity is a prominent feature, further research may uncover additional applications. For instance, derivatives containing thiazolidinone rings have been explored for their effects on growth . Investigating its potential in other areas, such as antimicrobial or anticancer properties, could yield valuable insights.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(3-fluorophenyl)phenyl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11;/h1-8H,9,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALJWFXWGPSSTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.